1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole
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Overview
Description
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a benzyl group and a sulfonyl group attached to a methoxy-dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzyl Group: The benzimidazole core can be alkylated using benzyl halides in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be done by reacting the intermediate with a sulfonyl chloride derivative of 2-methoxy-4,5-dimethylphenyl under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Benzylbenzimidazole: Lacks the sulfonyl and methoxy-dimethylphenyl groups.
1-[(2-Methoxyphenyl)sulfonyl]-2-benzylbenzimidazole: Similar structure but lacks the dimethyl groups.
Uniqueness
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzylbenzimidazole is unique due to the presence of both the sulfonyl and methoxy-dimethylphenyl groups, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C23H22N2O3S/c1-16-13-21(28-3)22(14-17(16)2)29(26,27)25-20-12-8-7-11-19(20)24-23(25)15-18-9-5-4-6-10-18/h4-14H,15H2,1-3H3 |
InChI Key |
LNSHWZABZRTTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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